![molecular formula C10H14BrF3N2O B2547358 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856072-46-2](/img/structure/B2547358.png)
4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole class of organic compounds. It is commonly used in scientific research applications due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, such as protein kinases. It may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole are still being investigated. However, it has been shown to have potential applications in the treatment of certain diseases, such as cancer and inflammation. It may also have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments include its ease of synthesis, versatility, and potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. These include:
1. Further investigation of its mechanism of action and potential applications in the treatment of diseases.
2. Synthesis of novel derivatives of 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole for potential applications in catalysis and material science.
3. Investigation of its potential applications in the field of neuroscience and neurodegenerative diseases.
4. Development of new synthetic methods for the production of 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole and its derivatives.
Conclusion
In conclusion, 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its mechanism of action and potential applications are still being investigated, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the reaction of 4-bromo-1-butanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The resulting intermediate is then reacted with hydrazine hydrate to produce the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as pyrazole-based inhibitors of protein kinases. It has also been used as a ligand for the synthesis of metal complexes for potential applications in catalysis and material science.
properties
IUPAC Name |
4-bromo-1-butyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-3-4-16-5-8(11)9(15-16)6-17-7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENPZIMTEGFCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
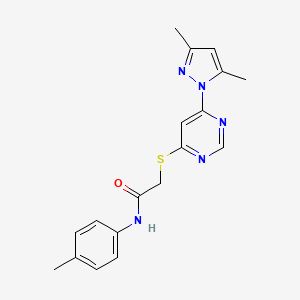
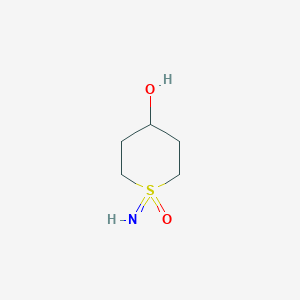

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)
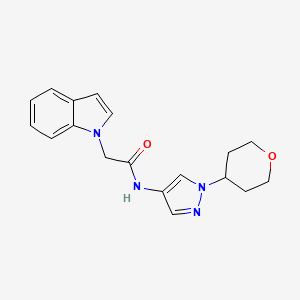
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)
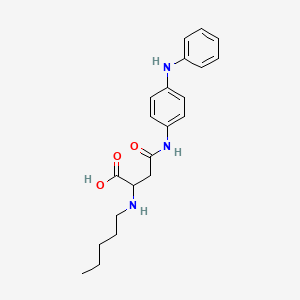
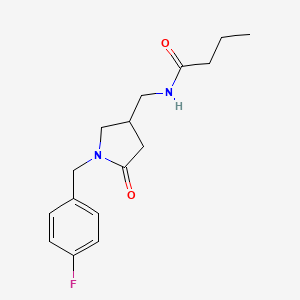
![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)